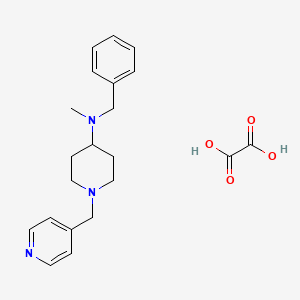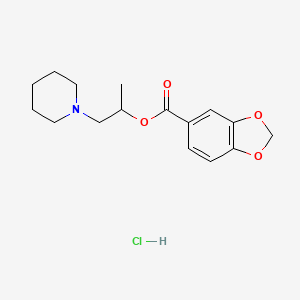
N-benzyl-N-methyl-1-(4-pyridinylmethyl)-4-piperidinamine oxalate
Overview
Description
N-benzyl-N-methyl-1-(4-pyridinylmethyl)-4-piperidinamine oxalate, also known as Bupivacaine, is a local anesthetic used for pain management in various medical procedures. It is a highly potent and long-acting drug that blocks the transmission of nerve impulses, thereby providing relief from pain.
Mechanism of Action
N-benzyl-N-methyl-1-(4-pyridinylmethyl)-4-piperidinamine oxalate works by blocking sodium channels in nerve fibers, thereby inhibiting the transmission of nerve impulses. This results in the loss of sensation and pain relief. This compound has a higher affinity for nerve fibers than other local anesthetics, making it more potent and longer-acting.
Biochemical and Physiological Effects
This compound has been found to have both local and systemic effects. Locally, it causes numbness and loss of sensation in the area where it is administered. Systemically, it can cause cardiovascular and central nervous system effects. This compound has been found to cause dose-dependent cardiotoxicity, which can lead to arrhythmias and cardiac arrest.
Advantages and Limitations for Lab Experiments
N-benzyl-N-methyl-1-(4-pyridinylmethyl)-4-piperidinamine oxalate has several advantages for use in lab experiments. It is highly potent and long-acting, making it ideal for studying pain management and analgesia. It is also readily available and relatively inexpensive. However, this compound has limitations as well. It can cause cardiotoxicity, which can be a concern in animal studies. It can also cause respiratory depression and hypotension, which can affect experimental outcomes.
Future Directions
There are several future directions for the use of N-benzyl-N-methyl-1-(4-pyridinylmethyl)-4-piperidinamine oxalate in scientific research. One area of interest is the development of new formulations and delivery methods for this compound. This could include the use of liposomal or nanoparticle-based formulations, which could improve the efficacy and safety of this compound. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new and more effective local anesthetics. Finally, there is a need for more research on the long-term effects of this compound, particularly with regard to its cardiotoxicity and potential for abuse.
Conclusion
This compound is a highly potent and long-acting local anesthetic used for pain management in various medical procedures. It works by blocking sodium channels in nerve fibers, thereby inhibiting the transmission of nerve impulses. This compound has been extensively studied for its use in pain management, and it has several advantages and limitations for use in lab experiments. There are several future directions for the use of this compound in scientific research, including the development of new formulations and delivery methods, the study of the mechanism of action, and the study of its long-term effects.
Scientific Research Applications
N-benzyl-N-methyl-1-(4-pyridinylmethyl)-4-piperidinamine oxalate has been extensively studied for its use in pain management. It is commonly used in surgical procedures, obstetrics, and dentistry. It is also used for postoperative pain management and chronic pain management. This compound has been found to be effective in reducing pain and improving patient outcomes in various medical procedures.
properties
IUPAC Name |
N-benzyl-N-methyl-1-(pyridin-4-ylmethyl)piperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.C2H2O4/c1-21(15-17-5-3-2-4-6-17)19-9-13-22(14-10-19)16-18-7-11-20-12-8-18;3-1(4)2(5)6/h2-8,11-12,19H,9-10,13-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSULBVSGCWVSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(diphenylmethylene)-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968444.png)
![2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B3968450.png)

![4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3968457.png)
![1-acetyl-17-[4-chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968461.png)
![(3S*,4S*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropoxypyrrolidin-3-ol](/img/structure/B3968475.png)
![N-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3968487.png)
![1-(hydroxymethyl)-7-methyl-4-(4-methyl-3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968495.png)


![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3968539.png)

![2-{4-[1-(1-naphthylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968547.png)